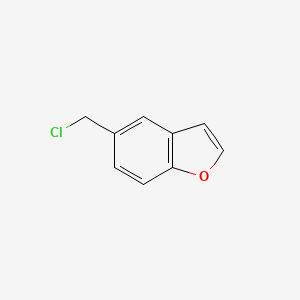

5-(Chloromethyl)benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

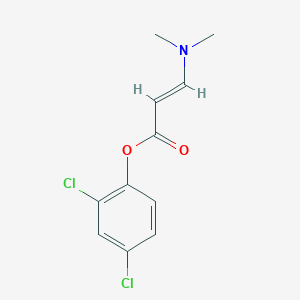

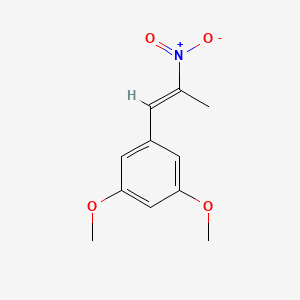

5-(Chloromethyl)benzofuran is a chemical compound with the CAS Number: 37798-07-5 . It has a molecular weight of 166.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 .Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The construction of benzofuran rings has been achieved through methods such as proton quantum tunneling .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of β-Amyloid Aggregation Inhibitors : A study by Choi et al. (2003) described the efficient synthesis of a compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, which acts as a potent β-amyloid aggregation inhibitor. This synthesis has implications for Alzheimer's disease research (Choi et al., 2003).

Antimicrobial Activity of Chalcones and Schiff Bases : A study by Lunkad et al. (2015) explored the synthesis of new Benzofuran derivatives and their antimicrobial activities. The study synthesized chalcone and Schiff derivatives with 5-chloro-2-hydroxy acetophenone, demonstrating antimicrobial potential (Lunkad et al., 2015).

Pharmacological Research

- Investigation of Psychoactive Properties : Cha et al. (2016) investigated the behavioral effects and dependence liability of 5-(2-aminopropyl)benzofuran, finding that it has rewarding effects but not reinforcing effects. This study contributes to understanding the pharmacological profile of benzofuran derivatives (Cha et al., 2016).

Sensor Development

- Development of High Sensitive Sensors : Mazloum‐Ardakani and Khoshroo (2014) developed a novel sensor using a benzofuran derivative-functionalized multiwalled carbon nanotube/ionic liquid nanocomposite. This sensor shows excellent electrocatalytic activities and potential applications in detecting neurotransmitters (Mazloum‐Ardakani & Khoshroo, 2014).

Chemical Synthesis and Analysis

- Synthesis of Antituberculosis Compounds : Thorat et al. (2016) synthesized 3-Methyl-1-Benzofuran-2-Carbohydrazide and evaluated its potential in antituberculosis studies. This study contributes to the development of novel compounds for treating tuberculosis (Thorat et al., 2016).

Photophysical and DFT Studies

- Photophysical and DFT Studies on Benzofuran Derivatives : Maridevarmath et al. (2019) conducted a study on a novel benzofuran derivative, investigating its photophysical properties and DFT studies. This research is significant for designing luminescence materials and non-linear optical materials (Maridevarmath et al., 2019).

Zukünftige Richtungen

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on the synthesis of benzofuran derivatives and their potential applications in medicine .

Wirkmechanismus

Target of Action

5-(Chloromethyl)benzofuran, a derivative of benzofuran, has been found to interact with various targets. The primary target of benzofuran is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria . .

Mode of Action

Benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters such asdopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release.

Biochemical Pathways

Benzofuran derivatives have been shown to possess strong biological activities such asantitumor, antibacterial, antioxidative, and antiviral activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit potentantibacterial activity . This suggests that this compound may also have potent antibacterial activity, leading to the inhibition of bacterial growth.

Biochemische Analyse

Biochemical Properties

For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Subcellular Localization

Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWLHDQWCKHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)

![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)